molecular formula C16H12F2N2OS2 B2862181 N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896359-16-3

N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2862181
CAS No.: 896359-16-3
M. Wt: 350.4
InChI Key: QTYFWBLUTNNUII-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a fluorinated benzothiazole derivative featuring a propanamide linker with a 4-fluorophenylthio moiety. Its structure combines a benzo[d]thiazole core substituted with fluorine at position 4, an amide bond at position 2, and a thioether-linked 4-fluorophenyl group. This compound is hypothesized to exhibit enhanced biological activity due to the electron-withdrawing effects of fluorine, which may improve metabolic stability and target binding affinity compared to non-fluorinated analogues .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2/c17-10-4-6-11(7-5-10)22-9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)23-16/h1-7H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYFWBLUTNNUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of 2-aminothiazoles with appropriate fluorinated precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is studied for its potential biological activities. It has shown promise as an antioxidant, anti-inflammatory, and antimicrobial agent.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Functional Groups
N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide (Target) Benzo[d]thiazole 4-F on benzothiazole; 4-F-phenylthio on propanamide Amide, thioether, dual fluorine
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole 4-F-phenyl on thiazole; furan on propanamide Amide, ether
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Benzo[d]thiazole 4-methoxyphenyl on propanamide Amide, methoxy group
3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide Thiazole 4-Cl-phenylthio; 4-F-phenyl on thiazole Amide, thioether, Cl/F substitution
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) Thiazole-pyridine hybrid Trifluoropropylthio; propargyl group Amide, thioether, alkyne

Key Contrasts and Limitations

  • Fluorine vs. Chlorine : The chloro analogue () may exhibit stronger hydrophobic interactions but lower metabolic stability than the target compound’s fluorine substituents .
  • Yield Challenges : Synthesis of complex thioether-linked compounds (e.g., ’s P6) often requires harsh conditions, leading to lower yields compared to simpler amides (e.g., Compound 11 at 59% yield) .

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